
Tamoxifen-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamoxifen-d3 (hydrochloride) is a deuterated form of tamoxifen, a selective estrogen receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and metabolism of tamoxifen. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tamoxifen-d3 (hydrochloride) is synthesized through a series of chemical reactions starting from deuterated benzene. The key steps involve:
Carbolithiation of Diphenylacetylenes: This step involves the reaction of diphenylacetylenes with alkenyllithium reagents in the presence of a palladium nanoparticle-based catalyst.
Cross-Coupling Procedure: The intermediate alkenyllithium reagents are then coupled using a palladium catalyst to form the final tamoxifen structure.
Industrial Production Methods
Industrial production of tamoxifen-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tamoxifen-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of tamoxifen-d3 (hydrochloride), which are used for further research and analysis .
Scientific Research Applications
Tamoxifen-d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of tamoxifen in biological systems.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of tamoxifen.
Cancer Research: Used in studies related to breast cancer treatment and prevention, particularly in understanding the drug’s mechanism of action and resistance
Drug Development: Assists in the development of new drugs by providing insights into the behavior of tamoxifen and its derivatives in the body.
Mechanism of Action
Tamoxifen-d3 (hydrochloride) exerts its effects by competitively inhibiting estrogen binding to its receptor. This inhibition leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone-binding globulin. These changes limit the availability of estrogen, thereby reducing the growth and proliferation of estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The non-deuterated form, widely used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator used for osteoporosis and breast cancer prevention.
Toremifene: Similar to tamoxifen, used in the treatment of metastatic breast cancer.
Uniqueness
Tamoxifen-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in understanding the detailed behavior of tamoxifen in biological systems .
Properties
Molecular Formula |
C26H30ClNO |
|---|---|
Molecular Weight |
411.0 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(trideuteriomethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C26H29NO.ClH/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;/h5-18H,4,19-20H2,1-3H3;1H/b26-25-;/i2D3; |
InChI Key |
FTDBIGNROSSDTJ-AIAJTZNMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=CC=C2)/C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


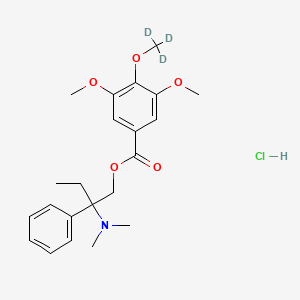
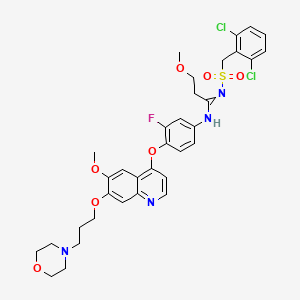
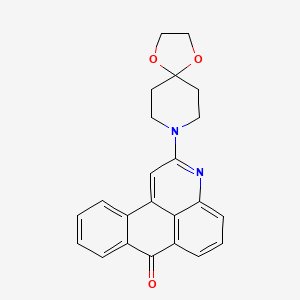


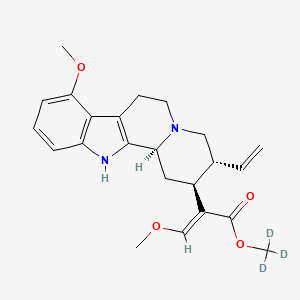
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)

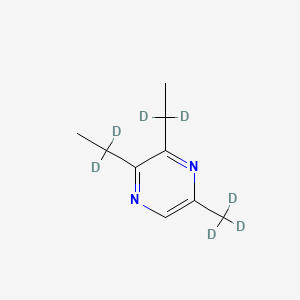
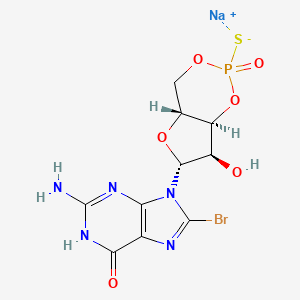

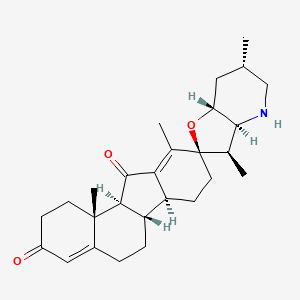
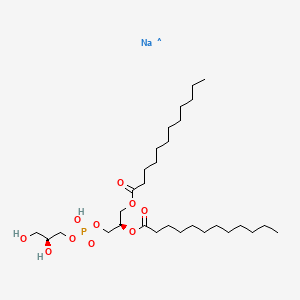
cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
